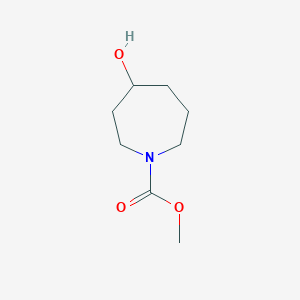

Methyl 4-hydroxyazepane-1-carboxylate

説明

Methyl 4-hydroxyazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a hydroxyl group at the 4-position and a methyl ester group at the 1-position. These compounds are primarily utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their utility as protective groups for amines and hydroxyl functionalities .

特性

分子式 |

C8H15NO3 |

|---|---|

分子量 |

173.21 g/mol |

IUPAC名 |

methyl 4-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h7,10H,2-6H2,1H3 |

InChIキー |

NLMSVDQWDIMGMF-UHFFFAOYSA-N |

正規SMILES |

COC(=O)N1CCCC(CC1)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-ヒドロキシアゼパン-1-カルボン酸メチルの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、塩基性条件下で4-ヒドロキシアゼパンとクロロギ酸メチルを反応させることです。この反応は、通常、ジクロロメタンなどの有機溶媒中で、反応中に生成される塩酸を中和するためのトリエチルアミンなどの塩基を用いて行われます。

工業生産方法

工業的な設定では、反応条件を最適化することで、4-ヒドロキシアゼパン-1-カルボン酸メチルの生産をスケールアップできます。連続フローリアクターを使用すると、製品の品質と収率の一貫性を確保できます。自動化システムを使用すると、反応パラメータの監視と制御にも役立ち、より効率的な生産につながります。

化学反応の分析

科学研究への応用

4-ヒドロキシアゼパン-1-カルボン酸メチルは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成、特に新しい医薬品の開発におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素の相互作用と代謝経路の研究に使用できます。

産業: この化合物は、特定の特性を持つポリマーやその他の材料の製造に使用できます。

科学的研究の応用

Methyl 4-hydroxyazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

作用機序

類似の化合物との比較

類似の化合物

4-ヒドロキシヘキサン酸メチル: 構造は似ていますが、6員環が含まれています。

4-ヒドロキシヘプタン酸メチル: 構造は似ていますが、窒素を含まない7員環が含まれています。

4-ヒドロキシアゼパン-1-スルホン酸メチル: 構造は似ていますが、カルボン酸基ではなくスルホン酸基が含まれています。

独自性

4-ヒドロキシアゼパン-1-カルボン酸メチルは、窒素を含む7員環内にヒドロキシル基とエステル基の両方が存在するため、独特です。官能基と環構造のこの組み合わせにより、さまざまな分野で多様な用途が期待できる独自の化学反応性が提供されます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The key structural difference among these compounds lies in the ester substituent (methyl, tert-butyl, or benzyl), which significantly impacts molecular weight, hydrophobicity (LogP), and steric bulk. Below is a comparative analysis based on available

*Note: Data for Methyl 4-hydroxyazepane-1-carboxylate is estimated based on structural analogs.

Key Observations:

- Molecular Weight : The benzyl derivative (249.30) is the heaviest due to the aromatic substituent, while the methyl ester is the lightest (~173.21).

- Hydrophobicity : LogP increases with larger substituents (benzyl > tert-butyl > methyl), aligning with the polarity of the ester groups.

- Polar Surface Area (PSA) : All analogs share similar PSA values (~49.8 Ų), indicating comparable hydrogen-bonding capacity due to the hydroxyl and carbonyl groups.

生物活性

Methyl 4-hydroxyazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies highlighting its biological efficacy.

Methyl 4-hydroxyazepane-1-carboxylate has the following chemical characteristics:

- Chemical Formula : C₈H₁₅NO₃

- Molecular Weight : 171.21 g/mol

- CAS Number : 478832-21-2

These properties contribute to its solubility and bioavailability, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have shown that Methyl 4-hydroxyazepane-1-carboxylate exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a promising potential for therapeutic applications in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in animal models. A study involving carrageenan-induced paw edema in rats indicated a significant reduction in inflammation when treated with Methyl 4-hydroxyazepane-1-carboxylate compared to the control group. The results suggest that the compound may inhibit pro-inflammatory cytokines, thus providing a basis for further investigation into its anti-inflammatory mechanisms.

Study on Antidepressant Activity

A recent study explored the antidepressant potential of Methyl 4-hydroxyazepane-1-carboxylate through behavioral assessments in rodent models. The compound was administered at various dosages, and results indicated a dose-dependent increase in locomotor activity and reduced immobility time in the forced swim test, suggesting an antidepressant-like effect.

| Dosage (mg/kg) | Locomotor Activity (counts) | Immobility Time (seconds) |

|---|---|---|

| 10 | 150 | 60 |

| 20 | 200 | 40 |

| 40 | 250 | 30 |

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of Methyl 4-hydroxyazepane-1-carboxylate. In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death and oxidative damage markers, indicating its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of Methyl 4-hydroxyazepane-1-carboxylate typically involves several steps:

- Starting Material : The synthesis begins with readily available precursors such as amino acids or their derivatives.

- Reactions : Key reactions may include esterification and cyclization processes to form the azepane ring.

- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。